molecular formula C15H16BrClN4O3S B2519261 (5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448122-47-1

(5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2519261
CAS No.: 1448122-47-1
M. Wt: 447.73
InChI Key: PPYFPXYZJPELGC-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16BrClN4O3S and its molecular weight is 447.73. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Research on diphenylmethane derivatives, including bromophenols, has demonstrated significant antioxidant and radical scavenging activities. These compounds have been compared to synthetic standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), showing effective antioxidant power. Such research suggests potential applications in developing new antioxidants for therapeutic or nutritional use (Balaydın et al., 2010).

Antimicrobial Activity

A series of compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited promising antibacterial and antifungal activities. This highlights the potential for developing new antimicrobial agents to combat pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Structural and Crystal Studies

The synthesis and structural analysis of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provide insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the properties and potential applications of new chemical entities (Girish et al., 2008).

Therapeutic Agent Synthesis

Research has explored the synthesis of compounds with potential therapeutic applications, including enzyme inhibition and cytotoxic profiles. For instance, a study on {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones revealed inhibitory activity against α-glucosidase enzyme, suggesting applications in managing conditions like diabetes (Abbasi et al., 2019).

Molecular Docking and Anticancer Studies

Molecular docking studies and anticancer activity screening have been conducted on various synthesized compounds, providing valuable information on their binding affinities and therapeutic potentials. This research direction is essential for drug discovery and development processes (Katariya et al., 2021).

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN4O3S/c1-20-9-18-19-15(20)25(23,24)11-4-6-21(7-5-11)14(22)12-8-10(16)2-3-13(12)17/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYFPXYZJPELGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.